ADCY7 Human Pre-designed siRNA Set A

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

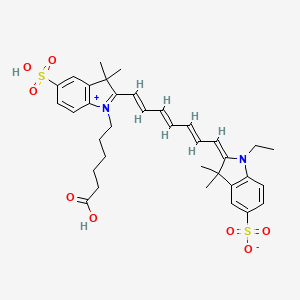

C35H42N2O8S2 |

|---|---|

分子量 |

682.8 g/mol |

IUPAC 名称 |

(2E)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |

InChI |

InChI=1S/C35H42N2O8S2/c1-6-36-29-20-18-25(46(40,41)42)23-27(29)34(2,3)31(36)15-11-8-7-9-12-16-32-35(4,5)28-24-26(47(43,44)45)19-21-30(28)37(32)22-14-10-13-17-33(38)39/h7-9,11-12,15-16,18-21,23-24H,6,10,13-14,17,22H2,1-5H3,(H2-,38,39,40,41,42,43,44,45) |

InChI 键 |

CZWUESRDTYLNDE-UHFFFAOYSA-N |

手性 SMILES |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C |

规范 SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C |

产品来源 |

United States |

Foundational & Exploratory

The Role of Adenylate Cyclase 7 (ADCY7) in the cAMP Signaling Pathway: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Adenylate cyclase 7 (ADCY7) is a critical membrane-bound enzyme that catalyzes the synthesis of the second messenger cyclic AMP (cAMP). As a key node in cellular signal transduction, ADCY7 integrates signals from various G protein-coupled receptors (GPCRs) and is subject to complex regulation. Its tissue-specific expression and involvement in a range of physiological and pathophysiological processes, including immune responses, neurological function, and cancer, have positioned it as a promising target for therapeutic intervention. This technical guide provides an in-depth overview of ADCY7's function, regulation, and significance in the cAMP signaling pathway. It includes quantitative data on its expression and modulation, detailed experimental protocols for its study, and visual diagrams of its signaling cascades and experimental workflows to support advanced research and drug development efforts.

Introduction to ADCY7 and the cAMP Signaling Pathway

The cyclic AMP (cAMP) signaling pathway is a ubiquitous and versatile signal transduction cascade that governs a vast array of cellular processes, from metabolism and gene transcription to cell growth and differentiation. The central enzyme in this pathway is adenylate cyclase (AC), which converts adenosine (B11128) triphosphate (ATP) into cAMP.[1] Humans express nine membrane-bound AC isoforms (ADCY1-9) and one soluble isoform (ADCY10), each with distinct regulatory properties and tissue distribution patterns.[1]

Adenylate cyclase 7 (ADCY7) is a member of the class-4/guanylyl cyclase family, characterized by twelve transmembrane domains.[2] It is a key integrator of extracellular signals, responding to activation by various GPCRs.[3] The cAMP produced by ADCY7 primarily activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream substrates, thereby modulating their activity.[4] However, cAMP can also act through other effectors, such as Exchange Proteins Activated by cAMP (EPACs) and cyclic nucleotide-gated ion channels.[4][5] The specific localization and regulation of ADCY7 allow for the generation of localized cAMP signals within distinct cellular compartments, ensuring signaling specificity.[6]

Molecular Structure and Catalytic Mechanism

ADCY7, like other membrane-bound adenylyl cyclases, possesses a complex topology consisting of two transmembrane domains (M1 and M2), each with six helices, and two large intracellular catalytic domains (C1 and C2). The catalytic core is formed by the dimerization of the C1 and C2 domains, creating an active site for ATP conversion to cAMP.[7] The C1 domain also contains regions crucial for regulation by G proteins and other signaling molecules. Specifically, the C1b region of ADCY7 has been identified as a key inhibitory domain that can be phosphorylated by Protein Kinase C (PKC), and it plays a role in the enzyme's activation by Gαs.[8]

The catalytic reaction involves the binding of an ATP molecule to the active site, which is facilitated by the presence of divalent cations like Magnesium (Mg²⁺) or Manganese (Mn²⁺) that act as cofactors.[3] The enzyme then catalyzes the intramolecular cyclization of ATP to form cAMP and pyrophosphate.

Regulation of ADCY7 Activity

The activity of ADCY7 is tightly controlled by a variety of signaling inputs, making it a crucial integration point for multiple pathways.

G Protein Regulation

ADCY7 is a downstream effector of several heterotrimeric G proteins:

-

Gαs (stimulatory G protein alpha subunit): Canonical activation of ADCY7 occurs upon stimulation of Gs-coupled GPCRs. The activated Gαs subunit binds directly to ADCY7, leading to a conformational change that enhances its catalytic activity.[3]

-

Gβγ subunits: ADCY7, along with ADCY2 and ADCY4, can be stimulated by G protein βγ subunits, which are released upon activation of Gi/o-coupled GPCRs.[1] This provides a mechanism for crosstalk between different GPCR signaling pathways.

-

Gα12/13: A distinctive feature of ADCY7 is its potentiation by the G12/13 pathway. In conjunction with Gs activation, signals transduced through G12/13-coupled receptors, such as those for thrombin and sphingosine-1-phosphate, can synergistically enhance ADCY7 activity and cAMP production.[9][10]

Other Regulatory Mechanisms

-

Protein Kinase C (PKC): ADCY7 activity can be potentiated by PKC.[3][6] For example, ethanol (B145695) and phorbol (B1677699) esters have been shown to enhance ADCY7 activity in a PKC-dependent manner.[3]

-

Calcium (Ca²⁺): Unlike some other AC isoforms (e.g., ADCY1, 3, and 8), ADCY7 is inhibited by calcium.[2] This allows for negative feedback from pathways that increase intracellular calcium concentrations.

The following diagram illustrates the primary regulatory inputs for ADCY7.

Physiological and Pathophysiological Roles of ADCY7

ADCY7 is expressed in numerous tissues, with particularly high levels in immune cells (such as B and T lymphocytes), bone marrow, spleen, and lung.[5][11] Its diverse expression pattern underlies its involvement in a wide range of biological functions and diseases.

Immune Response

ADCY7 is a crucial regulator of both innate and adaptive immunity.[12] It plays a role in controlling the extent of immune responses to bacterial infections.[12] Loss of ADCY7 function can lead to exaggerated production of pro-inflammatory cytokines.[11] Furthermore, ADCY7 is the major isoform responsible for cAMP synthesis in B and T cells, and its deficiency compromises antibody responses.[12] A missense variant in ADCY7 that reduces cAMP signaling has been linked to an increased risk of ulcerative colitis, highlighting its role in inflammatory bowel disease.[13]

Nervous System and Mood Regulation

Altered ADCY7-mediated cAMP signaling in the central nervous system has been implicated in the modulation of mood and emotional reactivity.[11] Increased expression of ADCY7 in the amygdala has been associated with major depressive disorder in both humans and animal models.[14] Genetic polymorphisms in the ADCY7 gene have also been linked to alcohol dependence, particularly in females.[11]

Cancer

The role of ADCY7 in cancer is complex and appears to be context-dependent. Its expression is altered in multiple human cancers.[5] In some contexts, such as acute myeloid leukemia, reduced ADCY7 expression is associated with decreased cell growth and increased apoptosis.[11] Conversely, in acute promyelocytic leukemia, ADCY7 is involved in all-trans retinoic acid-induced differentiation.[11] High expression of ADCY7 has been associated with poor outcomes in breast cancer and lung squamous cell carcinoma, suggesting it may be a prognostic biomarker.[5]

Data Presentation: Quantitative Insights into ADCY7

Tissue-Specific mRNA Expression of ADCY7

The following table summarizes the median mRNA expression of ADCY7 in various human tissues, as reported by the Genotype-Tissue Expression (GTEx) project. Expression is shown in Transcripts Per Million (TPM).

| Tissue | Median TPM |

| Spleen | 102.3 |

| Whole Blood | 75.4 |

| Small Intestine - Terminal Ileum | 58.1 |

| Lung | 52.7 |

| Colon - Transverse | 41.2 |

| Adipose - Subcutaneous | 31.5 |

| Ovary | 29.8 |

| Thyroid | 29.1 |

| Adrenal Gland | 27.5 |

| Stomach | 26.9 |

| Testis | 22.8 |

| Pituitary | 21.9 |

| Artery - Aorta | 21.4 |

| Heart - Left Ventricle | 12.1 |

| Brain - Cortex | 11.5 |

| Liver | 10.9 |

| Pancreas | 8.7 |

| Skeletal Muscle | 5.4 |

| Kidney - Cortex | 5.3 |

| Data sourced from the GTEx Portal.[15][16][17][18][19] |

Pharmacological Modulation of ADCY7

While highly specific activators for ADCY7 are not well-characterized, several compounds have been identified as inhibitors of various adenylyl cyclase isoforms. The table below presents the half-maximal inhibitory concentration (IC50) values for selected compounds against ADCY7 and other AC isoforms for comparison.

| Compound | ADCY7 IC50 (µM) | ADCY1 IC50 (µM) | ADCY2 IC50 (µM) | ADCY5 IC50 (µM) | Reference |

| SQ22,536 | >1000 | 100 - 200 | >1000 | ~15 | [14][20] |

| NKY80 | 190 | 10 | 290 | 210 | [14][21] |

| Data represents approximate values from in vitro adenylyl cyclase activity assays.[14][20][21] |

Experimental Protocols

Measurement of ADCY7 Activity

The activity of ADCY7 is typically measured by quantifying the rate of cAMP production from ATP. The classical method involves a radioenzymatic assay using [α-³²P]ATP.

Principle: ADCY7 in a membrane preparation converts [α-³²P]ATP to [³²P]cAMP. The radiolabeled cAMP is then separated from unreacted [α-³²P]ATP and other nucleotides using sequential column chromatography (Dowex and alumina) and quantified by scintillation counting.

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing ADCY7 in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 2 mM MgCl₂, with protease inhibitors).

-

Centrifuge the homogenate at a low speed (e.g., 600 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 60,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

-

-

Adenylyl Cyclase Reaction:

-

Prepare a reaction mixture on ice containing:

-

Assay Buffer (e.g., 50 mM HEPES, pH 8.0, 50 mM NaCl, 0.1 mM EDTA, 5 mM MgCl₂).

-

ATP regenerating system (e.g., 20 mM creatine (B1669601) phosphate, 50 units/mL creatine phosphokinase).

-

Phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.

-

[α-³²P]ATP (1-2 µCi per reaction).

-

Unlabeled ATP (to achieve desired final concentration, e.g., 100 µM).

-

Activators (e.g., Forskolin, Gαs) or test compounds as required.

-

-

Add 10-50 µg of membrane protein to the reaction mixture (final volume typically 50-100 µL).

-

Initiate the reaction by transferring tubes to a 30°C or 37°C water bath for 10-20 minutes.

-

-

Reaction Termination and cAMP Separation:

-

Stop the reaction by adding a stop solution (e.g., 2% SDS, 40 mM ATP, 1.4 mM cAMP).

-

Apply the reaction mixture to a Dowex AG50W-X4 cation-exchange column to bind unreacted ATP.

-

Elute the [³²P]cAMP with water and apply the eluate to a neutral alumina (B75360) column.

-

Wash the alumina column with water.

-

Elute the purified [³²P]cAMP with 0.1 M Imidazole-HCl (pH 7.5) into scintillation vials.

-

-

Quantification:

-

Add scintillation cocktail to the vials and measure the radioactivity using a scintillation counter.

-

Calculate the specific activity as pmol of cAMP generated per mg of protein per minute.

-

The following diagram illustrates the workflow for the radioenzymatic adenylyl cyclase activity assay.

CRISPR/Cas9-Mediated Knockout of ADCY7

Generating ADCY7 knockout cell lines is essential for studying its function. The CRISPR/Cas9 system is a powerful tool for this purpose.

Principle: A single guide RNA (sgRNA) directs the Cas9 nuclease to a specific target sequence in an early exon of the ADCY7 gene. Cas9 creates a double-strand break, which is then repaired by the error-prone non-homologous end joining (NHEJ) pathway, often resulting in frameshift mutations and a functional knockout.

Detailed Methodology:

-

sgRNA Design and Cloning:

-

Design two or more sgRNAs targeting an early exon of ADCY7 using online tools (e.g., Benchling, CHOPCHOP) to maximize efficiency and minimize off-target effects.

-

Synthesize oligonucleotides corresponding to the sgRNA sequences.

-

Anneal and clone the sgRNA oligonucleotides into a suitable Cas9 expression vector (e.g., pX458, which co-expresses Cas9 and a fluorescent marker like GFP).

-

-

Transfection:

-

Transfect the host cell line (e.g., HEK293T, or a cell line with high endogenous ADCY7 expression) with the sgRNA/Cas9 plasmid using a suitable method (e.g., lipofection-based reagents like Lipofectamine).[22]

-

-

Single-Cell Sorting and Clonal Expansion:

-

Approximately 48-72 hours post-transfection, harvest the cells.

-

If a fluorescent marker was used, enrich for transfected cells using Fluorescence-Activated Cell Sorting (FACS).

-

Plate the sorted cells at a very low density (single-cell plating) in 96-well plates to allow for the growth of individual colonies.

-

-

Screening and Validation:

-

Once colonies are established, expand them and harvest genomic DNA.

-

Screen for mutations at the target site using PCR amplification of the target region followed by Sanger sequencing or a mismatch cleavage assay (e.g., T7 Endonuclease I assay).

-

Confirm the absence of ADCY7 protein expression in positive clones by Western blotting.

-

Validate the functional knockout by performing an adenylyl cyclase activity assay, showing a loss of response to ADCY7-specific stimuli.

-

Co-Immunoprecipitation (Co-IP) of ADCY7 Interaction Partners

Co-IP is used to identify proteins that interact with ADCY7 within a cellular context.

Principle: An antibody specific to ADCY7 is used to capture it from a cell lysate. If ADCY7 is part of a stable protein complex, its binding partners will also be pulled down. The entire complex is then isolated, and the interacting proteins are identified by mass spectrometry or Western blotting.

Detailed Methodology:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions. For membrane proteins like ADCY7, a buffer containing a mild non-ionic detergent (e.g., 1% NP-40 or Triton X-100) is recommended.[22] The buffer should also contain protease and phosphatase inhibitors.

-

Incubate on ice and then clarify the lysate by centrifugation to pellet cellular debris.

-

-

Pre-clearing (Optional but Recommended):

-

Incubate the cell lysate with protein A/G beads for 30-60 minutes to remove proteins that non-specifically bind to the beads.[23]

-

Pellet the beads and transfer the supernatant (the pre-cleared lysate) to a new tube.

-

-

Immunoprecipitation:

-

Add a validated anti-ADCY7 antibody to the pre-cleared lysate and incubate with gentle rotation for several hours to overnight at 4°C to form antibody-antigen complexes.

-

Add protein A/G beads to the lysate and incubate for another 1-2 hours to capture the immune complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads multiple times (3-5 times) with ice-cold lysis buffer to remove non-specifically bound proteins. The stringency of the washes may need to be optimized.[23]

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Analyze the proteins by either Western blotting with an antibody against a suspected interaction partner or by mass spectrometry for unbiased identification of novel binding partners.

-

Conclusion and Future Directions

ADCY7 is a multifaceted enzyme that plays a central role in cAMP signaling. Its unique regulation by a combination of G protein pathways allows it to serve as a sophisticated signal integrator. The involvement of ADCY7 in critical areas of human health, including immunology, neuroscience, and oncology, underscores its importance as a potential therapeutic target. Further research is needed to fully elucidate the structure-function relationships that govern its isoform-specific regulation and to develop selective pharmacological modulators. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug developers to advance our understanding of ADCY7 and harness its therapeutic potential.

References

- 1. Targeting Adenylate Cyclase Family: New Concept of Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Search: ADCY7 - The Human Protein Atlas [proteinatlas.org]

- 3. uniprot.org [uniprot.org]

- 4. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cAMP-PKA/EPAC signaling and cancer: the interplay in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cAMP Signaling Compartmentation: Adenylyl Cyclases as Anchors of Dynamic Signaling Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G protein regulation of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The role of the type 7 adenylyl cyclase isoform in alcohol use disorder and depression [frontiersin.org]

- 9. Tissue expression of ADCY7 - Summary - The Human Protein Atlas [proteinatlas.org]

- 10. Regions on Adenylyl Cyclase VII Required for Selective Regulation by the G13 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. med.emory.edu [med.emory.edu]

- 12. Gene-signature-derived IC50s/EC50s reflect the potency of causative upstream targets and downstream phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The ulcerative colitis risk gene adenylyl cyclase 7 restrains the T-helper 2 phenotype and Class II antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 15. genome.ucsc.edu [genome.ucsc.edu]

- 16. Estimating tissue-specific peptide abundance from public RNA-Seq data - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Human tissue gene expression TPM values for the advanced forensic biology course [zenodo.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. bitesizebio.com [bitesizebio.com]

ADCY7 expression in different tissues

An In-depth Technical Guide to Adenylate Cyclase 7 (ADCY7) Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenylate Cyclase 7 (ADCY7) is a membrane-bound enzyme that plays a crucial role in intracellular signal transduction.[1][2] As a member of the adenylate cyclase family, its primary function is to catalyze the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger essential for numerous physiological processes.[1][3] ADCY7 is involved in signaling cascades activated by a variety of G protein-coupled receptors (GPCRs), responding to stimuli such as thrombin, dopamine, and sphingosine (B13886) 1-phosphate.[4][5] This enzyme is a key regulator in the immune system, where it modulates both innate and adaptive immune responses.[6][7] Dysregulation of ADCY7 expression or activity has been implicated in various conditions, including inflammatory diseases, nervous system disorders, and cancer.[1][3][6] This guide provides a comprehensive overview of ADCY7 expression across different tissues, its signaling pathways, and detailed protocols for its analysis.

ADCY7 Gene and Protein Expression Profile

The expression of ADCY7 varies significantly across different human tissues at both the mRNA and protein levels. Analysis of data from multiple databases, including the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas, reveals a distinct expression pattern.[1][3][8]

Quantitative Expression Data Summary

ADCY7 shows enhanced expression in lymphoid tissues, with high levels detected in immune cells.[8] The following table summarizes the relative expression levels of ADCY7 mRNA in various normal human tissues based on data from the GTEx database.

| Tissue Category | Tissue | Relative mRNA Expression Level |

| High Expression | Spleen | High |

| Whole Blood | High | |

| Bone Marrow | High | |

| Lung | High | |

| Ovary | High | |

| Moderate Expression | Small Intestine (Terminal Ileum) | Moderate |

| Colon | Moderate | |

| Adipose Tissue | Moderate | |

| Pituitary | Moderate | |

| Low Expression | Muscle (Skeletal) | Low |

| Pancreas | Low | |

| Kidney | Low | |

| Liver | Low | |

| Brain | Low | |

| Heart | Low |

Data synthesized from pan-cancer analysis studies utilizing the GTEx database.[1][3]

Protein expression data from immunohistochemistry largely supports the RNA expression profile, with cytoplasmic expression observed in selected tissues.[9][10] The Human Protein Atlas characterizes ADCY7 as having tissue-enhanced expression in lymphoid tissues.[8]

Signaling Pathways Involving ADCY7

ADCY7 functions as a critical integrator of extracellular signals by converting them into intracellular cAMP responses.[4] It is activated by Gs protein alpha subunits and can be synergistically modulated by G protein βγ subunits and other G protein pathways, notably the G12/13 pathway.[4][7][11] The resulting increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets to regulate a wide array of cellular functions, including gene transcription, metabolism, and cell proliferation.[12]

Caption: ADCY7 canonical signaling pathway.

Experimental Methodologies

Accurate quantification and localization of ADCY7 are essential for understanding its biological role. The following sections detail standard protocols for measuring ADCY7 mRNA and protein expression.

Protocol 1: Quantification of ADCY7 mRNA by RNA-Sequencing (RNA-Seq)

RNA-Seq is a powerful method for genome-wide transcriptomic analysis that provides quantitative and qualitative information on gene expression.

1. RNA Isolation and Quality Control:

- Isolate total RNA from tissue samples or cell lysates using a column-based kit or TRIzol reagent according to the manufacturer's instructions.

- Treat samples with DNase I to remove any contaminating genomic DNA.

- Assess RNA integrity and quantity. The RNA Integrity Number (RIN) should be ≥ 7 for optimal results. Use a spectrophotometer (e.g., NanoDrop) for concentration and purity (A260/A280 ratio ~2.0).

2. Library Preparation:

- Enrich for mRNA from the total RNA sample using oligo(dT) magnetic beads to select for polyadenylated transcripts.[13]

- Fragment the enriched mRNA into smaller pieces (typically 200-500 bp) using enzymatic or chemical methods.

- Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers.

- Synthesize the second-strand cDNA. For stranded libraries, dUTP is incorporated in place of dTTP during this step.[13]

- Perform end-repair, A-tailing, and ligate sequencing adapters to the ends of the double-stranded cDNA fragments.

- Perform PCR amplification to enrich the adapter-ligated cDNA library. The number of cycles should be minimized to avoid amplification bias.

- Purify the final library and assess its quality and concentration using a bioanalyzer and qPCR.

3. Sequencing:

- Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). A sequencing depth of 30-50 million single-end reads per sample is recommended for human gene expression analysis.[14]

4. Data Analysis:

- Quality Control (QC): Use tools like FastQC to assess the raw sequencing read quality.

- Trimming: Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.[15]

- Alignment: Align the processed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR or HISAT2.[14]

- Quantification: Count the number of reads mapping to the ADCY7 gene locus (Ensembl: ENSG00000121281) using tools like featureCounts or HTSeq-count.[16]

- Normalization and Differential Expression: Normalize raw counts to account for differences in library size and gene length (e.g., TPM - Transcripts Per Million). For comparative studies, use packages like DESeq2 or edgeR to identify statistically significant differences in ADCY7 expression between experimental groups.

Protocol 2: Localization of ADCY7 Protein by Immunohistochemistry (IHC)

IHC allows for the visualization of ADCY7 protein within the context of tissue architecture. This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Caption: Standard workflow for Immunohistochemistry (IHC).

1. Deparaffinization and Rehydration:

- Immerse slides in xylene to remove paraffin (B1166041) (2 changes, 5 minutes each).[17]

- Rehydrate the tissue sections by sequential immersion in graded alcohols: 100% ethanol (B145695) (2x, 3 min), 95% ethanol (3 min), 70% ethanol (3 min), and 50% ethanol (3 min).[17]

- Rinse with distilled water.

2. Antigen Retrieval:

- To unmask the antigenic epitope, perform heat-induced epitope retrieval (HIER).

- Immerse slides in a staining container with 10 mM sodium citrate (B86180) buffer (pH 6.0).[17]

- Heat the container at 95-100°C for 10-20 minutes.

- Allow slides to cool to room temperature in the buffer for 20 minutes.[17]

- Rinse slides with Phosphate Buffered Saline (PBS).

3. Blocking:

- Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10 minutes to block endogenous peroxidase activity.[17]

- Rinse with PBS.

- Incubate with a protein blocking solution (e.g., 10% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.

4. Primary Antibody Incubation:

- Dilute the primary anti-ADCY7 antibody (e.g., rabbit polyclonal) to its optimal concentration in antibody dilution buffer.

- Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

5. Secondary Antibody and Detection:

- Rinse slides with PBS (3 changes, 5 minutes each).

- Incubate with a biotinylated secondary antibody or an HRP-polymer conjugated secondary antibody for 30-60 minutes at room temperature.

- Rinse with PBS.

- If using a biotin-based system, incubate with a streptavidin-HRP conjugate.

- Apply the chromogen substrate, such as 3,3'-Diaminobenzidine (DAB), and monitor for color development (typically 1-5 minutes).[17]

- Stop the reaction by rinsing with distilled water.

6. Counterstaining, Dehydration, and Mounting:

- Lightly counterstain the sections with hematoxylin (B73222) to visualize cell nuclei (1-2 minutes).[17]

- "Blue" the hematoxylin by rinsing in running tap water.

- Dehydrate the sections through graded alcohols and clear in xylene.[17]

- Coverslip the slides using a permanent mounting medium.

7. Visualization and Analysis:

- Examine the slides under a light microscope. Positive ADCY7 staining will typically appear as a brown precipitate, with its subcellular localization (e.g., cytoplasmic, membrane) being observable. The blue hematoxylin stain will indicate the cell nuclei.

References

- 1. A Pan-Cancer Analysis of the Prognostic Value and Expression of Adenylate Cyclase 7 (ADCY7) in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ADCY7 - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. uniprot.org [uniprot.org]

- 5. stjohnslabs.com [stjohnslabs.com]

- 6. Gene - ADCY7 [maayanlab.cloud]

- 7. Distinct Roles of Adenylyl Cyclase VII in Regulating the Immune Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tissue expression of ADCY7 - Summary - The Human Protein Atlas [proteinatlas.org]

- 9. ADCY7 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 10. Tissue expression of ADCY7 - Summary - The Human Protein Atlas [v18.proteinatlas.org]

- 11. Regions on Adenylyl Cyclase VII Required for Selective Regulation by the G13 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Adenylate cyclase activates the cAMP signalling pathway to enhance platelet-rich plasma-treated Achilles tendon disease, a theoretical bioinformatics-based study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-rad.com [bio-rad.com]

- 14. RNA-Seq data processing and gene expression analysis | H3ABioNet Standard Operating Procedures [h3abionet.github.io]

- 15. 130.239.72.131:3000 [130.239.72.131:3000]

- 16. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 17. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

An In-depth Technical Guide to the Core Functions of Adenylate Cyclase 7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenylate cyclase 7 (AC7), a member of the membrane-bound adenylyl cyclase family, is a critical enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2][3] As a ubiquitous second messenger, cAMP is integral to a myriad of signal transduction pathways, regulating a vast array of cellular processes.[4] AC7 is distinguished by its unique regulatory mechanisms and its prominent role in the immune system, nervous system, and in the pathophysiology of various diseases, including cancer and inflammatory disorders.[2][4][5] This guide provides a comprehensive technical overview of the core functions of AC7, its regulation, and its significance as a potential therapeutic target.

Core Function and Enzymatic Activity

The primary function of AC7 is the synthesis of cAMP from ATP.[1][2][3] This reaction is fundamental to cellular signaling, as cAMP activates downstream effectors, most notably Protein Kinase A (PKA), to initiate phosphorylation cascades that modulate gene expression and cellular function.[6]

Enzymatic Properties

While specific kinetic parameters for purified AC7 are not extensively documented in publicly available literature, the general Michaelis-Menten kinetics for adenylate cyclases have been studied. For instance, studies on adipocyte plasma membrane adenylate cyclase have reported an apparent Km for ATP in the range of 0.3-0.6 mM.[7] It is important to note that these values can vary depending on the specific isoform, cellular environment, and the presence of regulatory molecules.

Regulation of Adenylate Cyclase 7 Activity

The activity of AC7 is intricately regulated by a variety of signaling molecules, primarily through its interaction with heterotrimeric G proteins.[8][9]

-

G-protein Stimulation: AC7 is robustly activated by the Gs alpha subunit (Gαs) upon the activation of Gs-coupled receptors.[8][9]

-

G-protein βγ Subunit Synergy: A distinguishing feature of AC7, along with other members of the AC2/4/7 subfamily, is its synergistic activation by G protein βγ subunits in the presence of an activated Gαs.[8]

-

G12/13 Pathway: AC7 is uniquely regulated by the G13 pathway, which can potentiate its activity.[8][9]

-

Protein Kinase C (PKC): PKC has been shown to potentiate AC7 activity.[8]

-

Calcium: Unlike some other AC isoforms, AC7 is not directly regulated by calcium/calmodulin.[1]

Signaling Pathways Involving Adenylate Cyclase 7

AC7 is a key node in numerous signaling pathways, translating extracellular signals into intracellular cAMP-mediated responses.

Gs-Coupled Receptor Signaling Pathway

dot

Caption: Gs-Coupled Receptor Signaling Pathway Activating AC7.

Physiological and Pathophysiological Roles

AC7 plays a multifaceted role in both maintaining physiological homeostasis and contributing to the pathology of several diseases.

Immune System Modulation

AC7 is highly expressed in immune cells, including macrophages, T cells, and B cells, and is a critical regulator of both innate and adaptive immunity.[5]

-

Innate Immunity: AC7 plays a crucial role in dampening the inflammatory response to bacterial endotoxins like lipopolysaccharide (LPS). Mice deficient in AC7 exhibit hypersensitivity to LPS-induced endotoxic shock and their macrophages produce higher levels of the pro-inflammatory cytokine TNF-α.[5]

-

Adaptive Immunity: AC7 is essential for the optimal function of B and T cells. AC7-deficient mice show compromised antibody responses and reduced memory T cell generation.[5]

Role in Cancer

The role of AC7 in cancer is complex and appears to be context-dependent.

-

Prognostic Marker: Dysregulated expression of AC7 has been observed in various cancers.[2] For example, decreased ADCY7 expression is associated with diminished cell growth and increased apoptosis in acute myeloid leukemia cells.[2]

-

Therapeutic Target: The involvement of AC7 in cancer cell signaling pathways suggests it may be a potential target for novel anti-cancer therapies.[4]

Neurological Functions

Evidence suggests that AC7 is involved in the modulation of mood and emotional reactivity. Altered AC7-mediated cAMP signaling has been implicated in the pathophysiology of depression.[2]

Quantitative Data

Tissue Expression of Adenylate Cyclase 7

| Tissue | Expression Level (Normalized) | Data Source |

| Spleen | High | GTEx[10] |

| Lung | High | GTEx[10] |

| Whole Blood | High | GTEx[10] |

| Small Intestine | Moderate | GTEx[10] |

| Brain | Moderate | GTEx[10] |

| Heart | Low | GTEx[10] |

| Liver | Low | GTEx[10] |

| Muscle | Low | GTEx[10] |

Interacting Proteins

| Interacting Protein | Method of Detection | Functional Relevance |

| GNAS (Gαs) | Co-immunoprecipitation, Functional Assays | Direct activation of AC7 |

| GNB1/GNG (Gβγ) | Functional Assays | Synergistic activation of AC7 |

| GNA12/GNA13 (Gα12/13) | Functional Assays | Regulation of AC7 activity |

Experimental Protocols

Measurement of Adenylate Cyclase Activity

A common method for determining adenylate cyclase activity involves the use of [α-³²P]ATP as a substrate and quantifying the production of [³²P]cAMP.

Principle:

This assay measures the enzymatic conversion of radiolabeled ATP to radiolabeled cAMP by adenylate cyclase present in cell membranes or purified enzyme preparations. The [³²P]cAMP is then separated from the unreacted [α-³²P]ATP and other nucleotides, and the radioactivity is quantified.[11]

Materials:

-

[α-³²P]ATP

-

Cell membranes or purified AC7

-

Assay buffer (e.g., Tris-HCl, MgCl₂, ATP regeneration system)

-

Stop solution (e.g., trichloroacetic acid)

-

Dowex and alumina (B75360) columns for chromatography

-

Scintillation counter

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the assay buffer, cell membranes/enzyme, and any stimulating (e.g., GppNHp, forskolin) or inhibitory agents.

-

Initiation: Start the reaction by adding [α-³²P]ATP.

-

Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

-

Termination: Stop the reaction by adding the stop solution.

-

Separation: Separate the [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.[11]

-

Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.

Workflow for Adenylate Cyclase Activity Assay:

dot

Caption: Workflow for a Radioactive Adenylate Cyclase Activity Assay.

Co-Immunoprecipitation of Adenylate Cyclase 7

This protocol describes the immunoprecipitation of endogenous AC7 from cell lysates to identify interacting proteins.

Principle:

An antibody specific to AC7 is used to capture the protein from a cell lysate. Proteins that are bound to AC7 in the native cellular environment will be co-precipitated. The entire complex is then isolated, and the interacting proteins can be identified by Western blotting or mass spectrometry.

Materials:

-

Cells expressing endogenous AC7

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-AC7 antibody

-

Protein A/G agarose (B213101) or magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents or mass spectrometer

Procedure:

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-AC7 antibody.

-

Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-antigen complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of the interactome.

Workflow for Co-Immunoprecipitation:

dot

Caption: Workflow for Co-Immunoprecipitation of AC7.

Adenylate Cyclase 7 as a Drug Target

The diverse physiological and pathological roles of AC7 make it an attractive target for drug development.[4] The development of isoform-selective inhibitors or activators of AC7 could offer therapeutic benefits in a range of conditions.

-

Inflammatory Diseases: Given its role in modulating the immune response, inhibitors of AC7 could potentially be used to treat inflammatory conditions.

-

Cancer: Targeting AC7 signaling pathways may represent a novel strategy for cancer therapy.[4]

-

Neurological Disorders: Modulators of AC7 activity could be explored for the treatment of mood disorders like depression.[2]

Conclusion

Adenylate cyclase 7 is a pivotal enzyme in cellular signaling, with distinct regulatory features and critical functions, particularly in the immune and nervous systems. Its involvement in various disease states underscores its potential as a therapeutic target. Further research into the specific mechanisms of AC7 regulation and its downstream signaling pathways will be crucial for the development of novel and targeted therapies. This guide provides a foundational technical understanding for researchers and professionals engaged in the study of this important enzyme.

References

- 1. ADCY7 - Wikipedia [en.wikipedia.org]

- 2. ADCY7 adenylate cyclase 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. genecards.org [genecards.org]

- 4. Targeting Adenylate Cyclase Family: New Concept of Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distinct Roles of Adenylyl Cyclase VII in Regulating the Immune Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Action of feedback regulator on adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. uniprot.org [uniprot.org]

- 10. protocols.io [protocols.io]

- 11. Assay for adenylate cyclase and cyclic nucleotide phosphodiesterases and the preparation of high specific activity 32-P-labeled substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

Adenylyl Cyclase 7 (ADCY7): A Core Component in the Neurobiology of Affective and Alcohol Use Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Adenylyl Cyclase 7 (ADCY7), a key enzyme in the production of the second messenger cyclic AMP (cAMP), has emerged as a critical player in the pathophysiology of several neurological disorders, most notably Major Depressive Disorder (MDD) and Alcohol Use Disorder (AUD). This technical guide provides a comprehensive overview of the current understanding of ADCY7's role in the central nervous system, its involvement in disease pathogenesis, and its potential as a therapeutic target. We present a synthesis of quantitative data from genetic and expression studies, detailed experimental protocols for key research methodologies, and visual representations of relevant signaling pathways and experimental workflows to facilitate further investigation into this important enzyme.

Introduction to Adenylyl Cyclase 7

Adenylyl cyclases are a family of enzymes that catalyze the conversion of ATP to cAMP, a ubiquitous second messenger involved in a vast array of cellular processes.[1] There are nine membrane-bound (ADCY1-9) and one soluble (ADCY10) adenylyl cyclase isoforms in mammals, each with distinct regulatory properties and tissue distribution.[2]

ADCY7 belongs to the Group II adenylyl cyclases, which are characterized by their stimulation by the G-protein alpha subunit (Gαs) and G-protein βγ subunits, and their insensitivity to calcium.[2] It is highly expressed in the brain, particularly in regions associated with mood and reward, such as the amygdala and nucleus accumbens.[2][3] Furthermore, ADCY7 is the predominant isoform in immune cells, suggesting a potential role in the neuroinflammatory processes associated with certain neurological disorders.[2][4]

ADCY7 Signaling Pathway

ADCY7 plays a central role in the canonical G-protein coupled receptor (GPCR) signaling cascade. Upon activation by an extracellular ligand, a GPCR facilitates the exchange of GDP for GTP on the associated Gαs protein. The activated Gαs-GTP complex then binds to and activates ADCY7, leading to an increase in intracellular cAMP levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), to modulate gene expression and cellular function.

Role of ADCY7 in Neurological Disorders

Major Depressive Disorder (MDD)

Converging evidence from human and animal studies implicates ADCY7 in the pathophysiology of MDD. Upregulation of ADCY7 expression has been observed in the postmortem brains of individuals with MDD.[1] Animal models have further substantiated this link, where overexpression of ADCY7 leads to depressive-like behaviors.[1]

Genetic studies have identified single nucleotide polymorphisms (SNPs) in the ADCY7 gene associated with an increased risk for MDD. One of the most studied variants is rs1064448, which has been linked to increased amygdala reactivity to threatening stimuli, a neurobiological hallmark of depression.[1]

Alcohol Use Disorder (AUD)

ADCY7 is a key target for the effects of ethanol (B145695) in the brain. Ethanol has been shown to potentiate the Gαs-mediated activation of ADCY7, leading to increased cAMP production.[4] This modulation of cAMP signaling is thought to contribute to the reinforcing effects of alcohol and the development of alcohol dependence.

Genetic association studies have identified SNPs in ADCY7 that are associated with alcohol dependence, particularly in women.[5] Animal studies have shown that mice with reduced ADCY7 expression exhibit increased alcohol preference, suggesting that lower ADCY7 levels may predispose individuals to higher alcohol consumption.[5]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the role of ADCY7 in MDD and AUD.

Table 1: ADCY7 Expression Changes in Major Depressive Disorder

| Species | Brain Region | Condition | Change in ADCY7 mRNA | p-value | Reference |

| Human | Amygdala | MDD vs. Control | +25% | 0.005 | [1] |

| Mouse (SERT KO) | Amygdala | SERT KO vs. Wild-Type | +51% | 0.04 | [1] |

Table 2: Genetic Association of ADCY7 Variants with Neurological Disorders

| Disorder | SNP | Alleles (Risk/Protective) | Odds Ratio (OR) | 95% Confidence Interval | p-value | Population | Reference |

| MDD | rs1064448 | T (risk) vs. G | - | - | 0.011 (Sample 1), 0.017 (Sample 2) | Healthy Adults | [1] |

| AUD (Females) | rs2302717 | A (risk) vs. G | 1.41 | - | <0.05 | European | [2] |

Table 3: Functional Consequences of ADCY7 Genetic Variation

| SNP | Phenotype | Effect of Risk Allele | Statistical Significance | Reference |

| rs1064448 | Amygdala Reactivity to Threat | Increased | T(80) = -2.60, p = 0.011 (Left); T(96) = -2.40, p = 0.018 (Right) | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of ADCY7 function.

Adenylyl Cyclase Activity Assay

This protocol describes a radioisotope-based assay to measure the enzymatic activity of ADCY7.

Materials:

-

Cell membranes or purified ADCY7

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM DTT

-

Substrate Mix: 1 mM ATP, [α-³²P]ATP (1-2 µCi/reaction)

-

ATP Regenerating System: 20 mM creatine (B1669601) phosphate, 50 U/mL creatine kinase

-

Phosphodiesterase Inhibitor: 100 µM IBMX

-

Activators/Inhibitors (e.g., Forskolin, Gαs, test compounds)

-

Stop Solution: 2% SDS, 40 mM ATP, 1.4 mM cAMP

-

Dowex AG50W-X4 and neutral alumina (B75360) columns

-

Elution Buffer: 0.1 M Imidazole-HCl (pH 7.5)

-

Scintillation cocktail

Procedure:

-

Prepare reaction mixtures on ice containing the enzyme source, assay buffer, ATP regenerating system, and phosphodiesterase inhibitor.

-

Add activators or inhibitors as required.

-

Initiate the reaction by adding the substrate mix.

-

Incubate at 30°C for 10-20 minutes.

-

Terminate the reaction by adding the stop solution.

-

Separate [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.

-

Quantify the amount of [³²P]cAMP using a scintillation counter.

Quantitative Real-Time PCR (qPCR) for ADCY7 mRNA

This protocol outlines the quantification of ADCY7 mRNA from brain tissue.

Materials:

-

Frozen brain tissue

-

RNA extraction kit (e.g., RNeasy Kit, Qiagen)

-

Reverse transcription kit (e.g., SuperScript IV, Invitrogen)

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers specific for ADCY7 and a reference gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

Homogenize brain tissue and extract total RNA according to the kit manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or an automated electrophoresis system (e.g., Bioanalyzer).

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Prepare qPCR reactions containing cDNA, qPCR master mix, and primers.

-

Perform qPCR using a standard thermal cycling protocol.

-

Calculate the relative expression of ADCY7 mRNA using the ΔΔCt method, normalizing to the reference gene.

Immunohistochemistry (IHC) for ADCY7 Protein

This protocol describes the localization of ADCY7 protein in brain sections.

Materials:

-

Paraffin-embedded or frozen brain sections

-

Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

-

Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

-

Primary antibody against ADCY7

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

DAB substrate kit

-

Mounting medium

Procedure:

-

Deparaffinize and rehydrate paraffin-embedded sections, or thaw frozen sections.

-

Perform antigen retrieval if necessary.

-

Block non-specific binding sites with blocking solution for 1 hour at room temperature.

-

Incubate sections with the primary anti-ADCY7 antibody overnight at 4°C.

-

Wash sections with PBS.

-

Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

-

Wash sections with PBS.

-

Incubate with the ABC reagent for 30 minutes at room temperature.

-

Wash sections with PBS.

-

Develop the signal using the DAB substrate kit.

-

Counterstain with hematoxylin (B73222) (optional).

-

Dehydrate, clear, and mount the sections.

Experimental and Logical Workflows

Workflow for Investigating the Role of an ADCY7 Genetic Variant in a Neurological Disorder

This diagram illustrates a typical workflow for a human genetic association study, from hypothesis generation to functional validation.

Conclusion and Future Directions

The evidence strongly supports a significant role for ADCY7 in the neurobiology of MDD and AUD. Its position as a key integrator of extracellular signals in critical brain circuits makes it a compelling target for therapeutic development. Future research should focus on several key areas:

-

Dissecting the cell-type-specific roles of ADCY7: Understanding the function of ADCY7 in different neuronal and glial populations will be crucial for developing targeted therapies.

-

Elucidating the regulatory mechanisms of ADCY7 expression and activity: Identifying the factors that control ADCY7 levels and function in the brain may reveal novel therapeutic targets.

-

Developing selective ADCY7 modulators: The development of small molecules that can specifically activate or inhibit ADCY7 will be essential for testing its therapeutic potential in preclinical models and ultimately in humans.

-

Investigating the role of ADCY7 in other neurological disorders: Given its widespread expression and function in the brain, ADCY7 may be involved in a broader range of neurological and psychiatric conditions.

By addressing these questions, the scientific community can further unravel the complexities of ADCY7 signaling and pave the way for novel therapeutic strategies for a range of debilitating neurological disorders.

References

- 1. ADENYLATE CYCLASE 7 IS IMPLICATED IN THE BIOLOGY OF DEPRESSION AND MODULATION OF AFFECTIVE NEURAL CIRCUITRY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The role of the type 7 adenylyl cyclase isoform in alcohol use disorder and depression [frontiersin.org]

- 3. Scholars@Duke publication: Adenylate cyclase 7 is implicated in the biology of depression and modulation of affective neural circuitry. [scholars.duke.edu]

- 4. researchgate.net [researchgate.net]

- 5. Sex-Specific Role for Adenylyl Cyclase Type 7 in Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Link Between ADCY7 and Immune Cell Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of Adenylyl Cyclase 7 (ADCY7) in the activation and regulation of immune cells. ADCY7, a key enzyme in the production of the second messenger cyclic AMP (cAMP), has emerged as a multifaceted regulator of both innate and adaptive immunity. This document details its function in various immune cell types, the signaling pathways it governs, and the experimental evidence supporting its importance as a potential therapeutic target.

Core Concepts: ADCY7 and cAMP Signaling in Immunity

Adenylate cyclase 7 (ADCY7) is a membrane-bound enzyme that catalyzes the conversion of ATP to cAMP.[1][2] In the immune system, cAMP is a crucial second messenger that can have both immunosuppressive and activating effects, depending on the cellular context.[3][4] ADCY7 is highly expressed in lymphocytes and macrophages, positioning it as a central regulator of immune responses.[1][3]

The canonical signaling pathway involves the activation of G protein-coupled receptors (GPCRs), which in turn activate ADCY7.[5] This leads to an increase in intracellular cAMP levels, which then activates Protein Kinase A (PKA).[5][6] PKA can then phosphorylate various downstream targets, leading to changes in gene expression and cellular function.

Recent evidence also points to a non-canonical, cAMP-independent role for ADCY7 in anti-tumor immunity, particularly in hepatocellular carcinoma (HCC). In this context, ADCY7 can translocate to the nucleus and act as a transcriptional cofactor to induce the expression of chemokines that recruit CD8+ T cells.[7][8][9]

The Role of ADCY7 in Different Immune Cell Types

T-Cells:

ADCY7 is the primary isoform responsible for cAMP synthesis in T-lymphocytes.[3][4] Its role in T-cell function is complex:

-

T-cell Activation: A transient increase in cAMP upon T-cell interaction with dendritic cells is important for optimal T-cell activation, and this response may be dependent on ADCY7.[3] In the context of HCC, ADCY7 expression is positively associated with T-cell activation signaling pathways.[7] Re-expression of ADCY7 in HCC cells promotes a CD8+ T cell-mediated anti-tumor response.[7]

-

T-helper Cell Differentiation: Knock-down of ADCY7 in human primary CD4+ T cells leads to a skewing of cytokine production towards a T-helper 2 (Th2) phenotype.[10]

-

Antigen Presentation: Reduced ADCY7 function in CD4+ T cells upregulates antigen presentation, with increased surface expression of MHC Class II and CD86.[10]

-

Memory T-Cell Generation: ADCY7-deficient mice show a reduction in the generation of memory T cells.[3][4]

B-Cells:

Similar to T-cells, ADCY7 is the major regulator of cAMP synthesis in B-lymphocytes.[3][4] Its deficiency leads to:

-

Compromised Antibody Responses: Chimeric mice with an ADCY7-deficient immune system display significantly reduced antibody responses to both T-cell-independent and T-cell-dependent antigens.[3][4]

-

Potential Modulation of BCR Signaling: The phenotype of ADCY7-deficient mice with respect to T-cell independent type II antigen responses suggests a possible modulation of the B-cell receptor (BCR) signaling pathway by the ADCY7/cAMP axis.[3]

Macrophages:

In macrophages, ADCY7 plays a crucial role in modulating the inflammatory response:

-

Control of Pro-inflammatory Cytokine Production: Macrophages from ADCY7-deficient mice produce significantly more of the pro-inflammatory cytokine TNF-α in response to lipopolysaccharide (LPS).[3][4] This suggests that ADCY7 functions to control the extent of the immune response to bacterial components.[3][4]

-

Response to Serum Factors: ADCY7 in bone marrow-derived macrophages (BMDMs) senses factors present in the serum, such as lysophosphatidic acid (LPA), to regulate TLR signaling via intracellular cAMP changes.[3]

Dendritic Cells:

While the direct role of ADCY7 in dendritic cell (DC) maturation is less characterized, cAMP is known to enhance the production of IL-23 in these cells, which in turn promotes the secretion of IFN-γ and IL-17 by memory T cells.[3]

Signaling Pathways Involving ADCY7 in Immune Cells

Canonical cAMP-PKA Pathway:

This is the primary signaling pathway initiated by ADCY7 in immune cells.

References

- 1. Gene - ADCY7 [maayanlab.cloud]

- 2. ADCY7 - Wikipedia [en.wikipedia.org]

- 3. Distinct Roles of Adenylyl Cyclase VII in Regulating the Immune Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distinct roles of adenylyl cyclase VII in regulating the immune responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. diseases.jensenlab.org [diseases.jensenlab.org]

- 7. gut.bmj.com [gut.bmj.com]

- 8. Nuclear translocation of plasma membrane protein ADCY7 potentiates T cell-mediated antitumour immunity in HCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nuclear translocation of plasma membrane protein ADCY7 potentiates T cell-mediated antitumour immunity in HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The ulcerative colitis risk gene adenylyl cyclase 7 restrains the T-helper 2 phenotype and Class II antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]

ADCY7 as a Potential Cancer Therapeutic Target: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenylate Cyclase 7 (ADCY7), a membrane-bound enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP), is emerging as a significant regulator in diverse oncogenic processes.[1][2][3][4][5] Dysregulation of ADCY7 expression is observed across a spectrum of human cancers, where it can function as either an oncogene or a tumor suppressor depending on the cellular context.[6][7] In cancers such as Acute Myeloid Leukemia (AML), elevated ADCY7 expression correlates with poor patient outcomes by promoting cell survival and inhibiting apoptosis.[8] Conversely, in Hepatocellular Carcinoma (HCC), ADCY7 plays a role in potentiating anti-tumor immunity.[7][9] Its varied roles in cell proliferation, apoptosis, and immune modulation underscore its potential as a promising therapeutic target.[2][6] This technical guide provides an in-depth overview of ADCY7's function in cancer, summarizing key quantitative data, detailing relevant signaling pathways, and providing established experimental protocols for its investigation.

ADCY7 Expression and Prognostic Significance in Pan-Cancer Analysis

The role of ADCY7 in cancer is multifaceted, with its expression levels varying significantly across different tumor types.[6] Pan-cancer analyses using databases such as The Cancer Genome Atlas (TCGA) have revealed that ADCY7 is abnormally expressed in numerous human cancers, and this expression is often correlated with patient prognosis and immune cell infiltration.[6][10]

Differential Expression in Cancer Tissues

Analysis of ADCY7 mRNA expression shows distinct patterns in tumor tissues compared to normal tissues. It is found to be upregulated in several cancers, including bladder, liver, and stomach cancer, while being downregulated in others, such as lung adenocarcinoma.[6][11]

Table 1: Summary of ADCY7 mRNA Expression in Human Cancers vs. Normal Tissues

| Cancer Type | Abbreviation | Expression Status in Tumor Tissue |

|---|---|---|

| Bladder Urothelial Carcinoma | BLCA | Higher[6] |

| Cholangiocarcinoma | CHOL | Higher[6] |

| Esophageal Carcinoma | ESCA | Higher[6] |

| Head and Neck Squamous Cell Carcinoma | HNSC | Higher[6] |

| Kidney Renal Clear Cell Carcinoma | KIRC | Higher[6] |

| Kidney Renal Papillary Cell Carcinoma | KIRP | Higher[6] |

| Liver Hepatocellular Carcinoma | LIHC | Higher[6][11] |

| Stomach Adenocarcinoma | STAD | Higher[6] |

| Uterine Corpus Endometrial Carcinoma | UCEC | Higher[6] |

| Lung Adenocarcinoma | LUAD | Lower[6] |

| Lung Squamous Cell Carcinoma | LUSC | Lower[6] |

Prognostic Value of ADCY7 Expression

The expression level of ADCY7 has been shown to be a significant prognostic indicator in various cancers.[6][10] High expression of ADCY7 is strongly associated with poor outcomes in several cancer types, including AML, breast cancer, and lung squamous cell carcinoma.[6][8][10]

Table 2: Prognostic Significance of High ADCY7 Expression in Different Cancers

| Cancer Type | Abbreviation | Prognostic Impact on Overall Survival (OS) | Prognostic Impact on Disease-Specific Survival (DSS) | Prognostic Impact on Progression-Free Interval (PFI) |

|---|---|---|---|---|

| Acute Myeloid Leukemia | AML | Poor[8] | Not specified | Not specified |

| Bladder Urothelial Carcinoma | BLCA | Not specified | Poor (HR=1.07)[6] | Associated[6] |

| Breast Cancer | BRCA | Poor[6] | Not specified | Not specified |

| Colon Adenocarcinoma | COAD | Not specified | Poor (HR=1.09)[6] | Not specified |

| Lung Squamous Cell Carcinoma | LUSC | Poor[6] | Poor (HR=1.06)[6] | Associated[6] |

| Mesothelioma | MESO | Not specified | Poor (HR=1.07)[6] | Not specified |

| Pheochromocytoma & Paraganglioma | PCPG | Not specified | Poor (HR=2.38)[6] | Not specified |

| Stomach Adenocarcinoma | STAD | Not specified | Poor (HR=1.03)[6] | Not specified |

| Uveal Melanoma | UVM | Not specified | Poor (HR=1.49)[6] | Associated[6] |

| Cervical Cancer | CESC | Poor[12] | Not specified | Not specified |

Core Signaling Pathways Involving ADCY7 in Cancer

ADCY7 functions as a crucial node in signaling pathways that regulate cancer cell behavior. Its canonical role is to catalyze the formation of cAMP from ATP, a key step in G protein-coupled receptor (GPCR) signaling.[1][8] However, recent studies have uncovered both canonical and non-canonical functions in different cancer contexts.

ADCY7 in Acute Myeloid Leukemia (AML)

In AML, ADCY7 expression is inversely correlated with patient survival.[8] It functions downstream of Gα12 and Gα13 protein-coupled receptors.[8] Its activity supports leukemia development by inhibiting apoptosis and maintaining the expression of the oncogene c-Myc.[8] Knockdown of ADCY7 in AML cells leads to decreased cell growth, increased apoptosis, and reduced c-Myc expression, highlighting a clear pro-oncogenic role in this disease.[8]

Non-Canonical ADCY7 Function in Hepatocellular Carcinoma (HCC)

In contrast to its role in AML, ADCY7 functions as an immune regulator in HCC.[7] A genome-wide in vivo CRISPR screen identified ADCY7 as a key modulator of T cell-mediated anti-tumor immunity.[7][9] In HCC cells, ADCY7 can translocate from the plasma membrane to the nucleus, where it acts as a transcription cofactor for CCAAT/enhancer binding protein alpha (CEBPA). This complex induces the transcription of CCL5, a chemokine that recruits CD8+ T cells into the tumor microenvironment, thereby suppressing tumor progression.[7][9] Furthermore, ADCY7 can be secreted in exosomes, allowing it to enter neighboring tumor cells to amplify the CCL5-mediated immune response.[7][9]

References

- 1. RDCs Targeted Gene-ADCY7 - Alfa Cytology - Rdcthera [rdcthera.com]

- 2. Frontiers | Targeting Adenylate Cyclase Family: New Concept of Targeted Cancer Therapy [frontiersin.org]

- 3. Targeting Adenylate Cyclase Family: New Concept of Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting Adenylate Cyclase Family: New Concept of Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Pan-Cancer Analysis of the Prognostic Value and Expression of Adenylate Cyclase 7 (ADCY7) in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gut.bmj.com [gut.bmj.com]

- 8. ADCY7 supports development of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nuclear translocation of plasma membrane protein ADCY7 potentiates T cell-mediated antitumour immunity in HCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Pan-Cancer Analysis of the Prognostic Value and Expression of Adenylate Cyclase 7 (ADCY7) in Human Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Unveiling the Multifaceted Roles of ADCY7: A Technical Guide for Novel Function Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenylyl cyclase type 7 (ADCY7) is a membrane-bound enzyme crucial for catalyzing the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger involved in a myriad of cellular signaling pathways.[1] While its fundamental enzymatic function is well-established, emerging research has begun to illuminate a host of novel functions for ADCY7, implicating it as a key player in immunology, oncology, and neurology. This technical guide provides an in-depth overview of the known and recently discovered functions of ADCY7, detailed experimental protocols to investigate these functions, and a summary of relevant quantitative data to facilitate further research and drug development efforts.

Core Functions and Signaling Pathways

ADCY7 is a member of the class-4/guanylyl cyclase enzyme family, characterized by twelve transmembrane domains.[2] Its activity is modulated by various G protein-coupled receptors (GPCRs), integrating extracellular signals into intracellular cAMP-mediated responses.[3]

Canonical Signaling Pathway

The canonical ADCY7 signaling pathway is initiated by the activation of a Gs protein-coupled receptor, leading to the dissociation of the Gαs subunit, which in turn binds to and activates ADCY7. This results in the production of cAMP, which then activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC).

Novel Functions of ADCY7

Recent studies have expanded the functional repertoire of ADCY7 beyond its canonical role in cAMP signaling. These novel functions highlight its importance in diverse pathophysiological contexts.

Regulation of Immune Responses

ADCY7 is highly expressed in immune cells, including T cells, B cells, and macrophages, where it plays a critical role in modulating both innate and adaptive immunity.[1] It is the major isoform responsible for cAMP synthesis in lymphocytes.[1]

-

Innate Immunity: ADCY7 acts as a crucial regulator of inflammatory responses. Mice deficient in ADCY7 exhibit hypersensitivity to LPS-induced endotoxic shock, with their macrophages producing higher levels of the pro-inflammatory cytokine TNF-α.[1] This suggests ADCY7 functions to control the extent of immune responses to bacterial infections.[1]

-

Adaptive Immunity: ADCY7 is essential for the optimal functioning of B and T cells.[1] Its deficiency leads to compromised antibody responses and reduced generation of memory T cells.[1]

Role in Cancer

ADCY7 has emerged as a significant player in various cancers, with its expression levels often correlating with patient prognosis.

-

Acute Myeloid Leukemia (AML): High expression of ADCY7 in AML patients is associated with poor overall survival.[4][5] Mechanistically, ADCY7 supports leukemia development by suppressing apoptosis and promoting cell growth, partly through the upregulation of the proto-oncogene c-Myc.[4] Inhibition of ADCY7 in AML cell lines leads to decreased cell growth and increased apoptosis.[6]

-

Hepatocellular Carcinoma (HCC): In contrast to AML, ADCY7 appears to have a tumor-suppressive role in HCC. It can translocate to the nucleus and act as a transcriptional co-factor for CEBPA, inducing the expression of the chemokine CCL5.[7] This leads to increased infiltration of CD8+ T cells into the tumor microenvironment, thereby potentiating anti-tumor immunity.[7]

-

Other Cancers: ADCY7 expression has been linked to other cancers, including breast, colorectal, and lung cancers, often correlating with poor patient prognosis.[8]

Involvement in Neurological and Psychiatric Disorders

ADCY7's role in the central nervous system is increasingly recognized, particularly in the context of mood disorders and alcohol dependence.

-

Depression: Upregulation of ADCY7 has been observed in animal models of depression and in post-mortem brain tissue of individuals with major depressive disorder.[9] Genetic variations in ADCY7 have also been associated with an increased risk for depression.[8]

-

Alcohol Dependence: ADCY7 activity is selectively enhanced by ethanol, and genetic polymorphisms in ADCY7 have been linked to alcohol dependence, particularly in women.[9]

Quantitative Data Summary

Table 1: Inhibitor Specificity for Adenylyl Cyclase Isoforms

| Inhibitor | ADCY7 IC50 (µM) | Other AC Isoform IC50s (µM) | Reference(s) |

| NKY80 | 190 | AC1: 10, AC5: 210, AC6: 170, AC8: 140 | [10] |

| SQ 22,536 | >1000 (low potency) | AC1: ~150, AC2: >1000, AC3: ~230, AC5: 15, AC6: ~10 | [10][11] |

| Ara-A | Not specified for ADCY7 | AC5: 9.8 | [10] |

Note: IC50 values can vary depending on the assay conditions.

Table 2: Relative mRNA Expression of ADCY7 in Acute Myeloid Leukemia (AML) Cell Lines

| AML Cell Line | Relative ADCY7 mRNA Expression (Fold Change to NALM-6) | Reference(s) |

| U937 | High | [4] |

| MV4-11 | High | [4] |

| THP-1 | High | [4] |

| Kasumi-1 | Higher than control | [5] |

| MOLM13 | Higher than control | [5] |

| OCI-AML2 | Higher than control | [5] |

| OCI-AML3 | Higher than control | [5] |

Note: "High" and "Higher than control" are qualitative descriptions from the source data. Specific fold-change values were not consistently provided across all studies.

Table 3: Quantitative Impact of ADCY7 Knockdown in AML Cells

| Parameter | Cell Line | Effect of ADCY7 Knockdown | Quantitative Change | Reference(s) |

| c-Myc mRNA expression | U937 | Decrease | 0.76 ± 0.10 of control | [4] |

| c-Myc mRNA expression | MV4-11 | Decrease | 0.65 ± 0.15 of control | [4] |

Experimental Protocols

shRNA-Mediated Knockdown of ADCY7 in Cell Lines

This protocol describes the use of lentiviral particles to deliver shRNA targeting ADCY7 for stable gene knockdown.

Materials:

-

HEK293T cells (for lentiviral production)

-

Target cells (e.g., U937, MV4-11)

-

Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)

-

shRNA-expressing plasmid targeting ADCY7 (pLKO.1 backbone)

-

Control shRNA plasmid (non-targeting)

-

Transfection reagent

-

Culture medium

-

Polybrene

Protocol:

-

Lentiviral Production:

-

Co-transfect HEK293T cells with the shRNA-expressing plasmid, packaging plasmid, and envelope plasmid using a suitable transfection reagent.

-

Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

-

Filter the supernatant through a 0.45 µm filter.

-

-

Transduction of Target Cells:

-

Selection of Stable Knockdown Cells:

-

Replace the virus-containing medium with fresh medium containing puromycin at a pre-determined optimal concentration for your cell line.

-

Culture the cells in the presence of puromycin for several days, replacing the medium every 2-3 days, until non-transduced cells are eliminated.[13]

-

-

Validation of Knockdown:

-

Assess ADCY7 mRNA levels by quantitative real-time PCR (qRT-PCR).

-

Evaluate ADCY7 protein levels by Western blotting.

-

Co-Immunoprecipitation (Co-IP) to Identify ADCY7 Interacting Proteins

This protocol outlines the steps to identify proteins that interact with ADCY7 in a cellular context.

Materials:

-

Cells expressing ADCY7

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer or a milder buffer like Triton X-100-based buffer, supplemented with protease and phosphatase inhibitors)[14][15]

-

Anti-ADCY7 antibody (validated for IP)[16]

-

Isotype control antibody (e.g., Rabbit IgG)

-

Protein A/G magnetic beads or agarose (B213101) resin

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer or a low pH buffer)

Protocol:

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Incubate on ice with occasional vortexing.

-

Centrifuge to pellet cell debris and collect the supernatant (lysate).

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Incubate the lysate with protein A/G beads for a short period to reduce non-specific binding.

-

Centrifuge and collect the pre-cleared supernatant.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the anti-ADCY7 antibody or an isotype control antibody with gentle rotation at 4°C.

-

Add protein A/G beads and continue the incubation to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads using elution buffer.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners (e.g., CEBPA).

-

Alternatively, for unbiased discovery of interacting partners, the eluate can be analyzed by mass spectrometry.

-

Chromatin Immunoprecipitation (ChIP) for ADCY7-Promoter Binding

This protocol is designed to investigate the interaction of ADCY7 (or its associated transcription factors) with specific gene promoters, such as the CCL5 promoter.

Materials:

-

Cells of interest

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonication equipment

-

Anti-ADCY7 antibody or antibody against a transcription factor of interest (e.g., CEBPA)

-

Isotype control antibody

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Primers for qPCR targeting the promoter of interest (e.g., CCL5 promoter)

Protocol:

-

Cross-linking and Cell Lysis:

-

Cross-link proteins to DNA by treating cells with formaldehyde.

-

Quench the reaction with glycine.

-

Lyse the cells to release the nuclei.

-

Isolate and lyse the nuclei.

-

-

Chromatin Shearing:

-

Shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody against ADCY7 or a transcription factor of interest.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

-

Washing:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific interactions.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the formaldehyde cross-links by heating in the presence of a high salt concentration.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Analysis:

-

Purify the immunoprecipitated DNA.

-

Analyze the enrichment of specific promoter regions (e.g., CCL5 promoter) by quantitative PCR (qPCR).

-

Conclusion

The expanding body of research on ADCY7 underscores its significance as a multifunctional protein with profound implications for human health and disease. Its roles in regulating the immune system, driving cancer progression or suppression, and influencing neurological processes present numerous avenues for therapeutic intervention. The experimental approaches and data summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore the novel functions of ADCY7 and to identify and validate new therapeutic strategies targeting this critical enzyme. Future investigations focusing on the specific molecular interactions and regulatory mechanisms governing the diverse functions of ADCY7 will be instrumental in translating these fundamental discoveries into clinical applications.

References

- 1. Distinct Roles of Adenylyl Cyclase VII in Regulating the Immune Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ADCY7 - Wikipedia [en.wikipedia.org]

- 3. uniprot.org [uniprot.org]

- 4. ADCY7 supports development of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prognosis and regulation of an adenylyl cyclase network in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ADCY7 supports development of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. genecards.org [genecards.org]

- 9. Gene - ADCY7 [maayanlab.cloud]

- 10. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 12. merckmillipore.com [merckmillipore.com]